3,4,5-Trimethoxybenzaldehyde-d3

Übersicht

Beschreibung

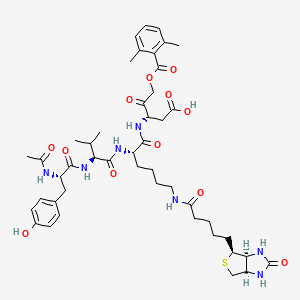

3,4,5-Trimethoxybenzaldehyde-d3 is the deuterium-labeled version of 3,4,5-Trimethoxybenzaldehyde . It is an intermediate for the synthesis of various pharmaceuticals, especially for trimethoprim used to treat bacterial infections, including urinary tract pathogens infection . It is also used in the production of plastic additives .

Synthesis Analysis

3,4,5-Trimethoxybenzaldehyde-d3 is synthesized from 3,4,5-Trimethoxybenzaldehyde . For industrial applications, the chemical is synthesized from p-cresol using aromatic substitution with bromine followed by nucleophilic substitution with sodium methoxide .Molecular Structure Analysis

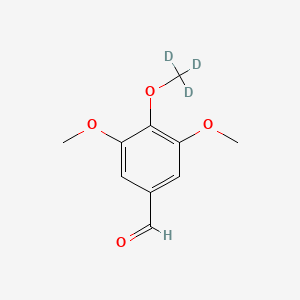

The molecular weight of 3,4,5-Trimethoxybenzaldehyde-d3 is 199.22 and its formula is C10H9D3O4 . The SMILES string representation is [2H]C([2H])([2H])OC1=C(C=C(C=C1OC)C=O)OC .Chemical Reactions Analysis

3,4,5-Trimethoxybenzaldehyde-d3 is involved in the condensation of an aromatic aldehyde with either ammonia (NH3) or amines (organic compounds derived from ammonia by replacing one or more hydrogen atoms with organic groups) .Physical And Chemical Properties Analysis

3,4,5-Trimethoxybenzaldehyde-d3 is a light yellow solid . It has a melting point of 73°C to 76°C . It is slightly soluble in water .Wissenschaftliche Forschungsanwendungen

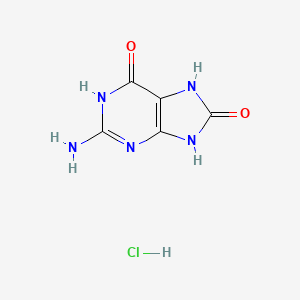

Synthesis of Trimethoprim

Trimethoprim is a widely used antibiotic. 3,4,5-Trimethoxybenzaldehyde-d3 is used as an intermediate in the synthesis of trimethoprim . Trimethoprim is primarily used to treat urinary tract infections and is often used in combination with sulfamethoxazole.

Synthesis of Cintriamide

Cintriamide is a drug used for the treatment of nausea and vomiting. The synthesis of cintriamide also involves the use of 3,4,5-Trimethoxybenzaldehyde-d3 as an intermediate .

Synthesis of Roletamide

Roletamide is a drug used for the treatment of diabetes. The synthesis of roletamide involves the use of 3,4,5-Trimethoxybenzaldehyde-d3 .

Synthesis of Trimethoquinol

Trimethoquinol, also known as tretoquinol, is a bronchodilator. The synthesis of this drug also involves the use of 3,4,5-Trimethoxybenzaldehyde-d3 .

Synthesis of Trimazosin

Trimazosin is a drug used for the treatment of hypertension. The synthesis of trimazosin involves the use of 3,4,5-Trimethoxybenzaldehyde-d3 .

Synthesis of Psychedelic Phenethylamines

Psychedelic phenethylamines are a class of drugs with psychoactive properties. 3,4,5-Trimethoxybenzaldehyde-d3 is used in the synthesis of these compounds .

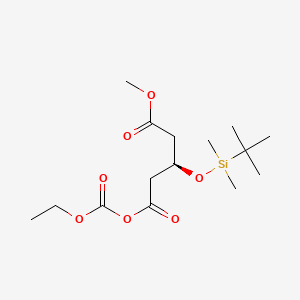

Production of Plastic Additives

3,4,5-Trimethoxybenzaldehyde-d3 can also be used in the production of plastic additives . These additives can enhance the properties of plastics, making them more durable, flexible, or resistant to UV radiation.

Research and Development

Due to its chemical properties, 3,4,5-Trimethoxybenzaldehyde-d3 is often used in research and development in the field of organic chemistry . It serves as a useful reagent in various chemical reactions and synthesis processes.

Safety and Hazards

Zukünftige Richtungen

3,4,5-Trimethoxybenzaldehyde-d3 is used in the synthesis of trimethoprim and psychedelic phenethylamines . It can also be used in the production of plastic additives . The future directions of this compound could involve further exploration of its uses in pharmaceutical synthesis and other industrial applications.

Wirkmechanismus

Target of Action

3,4,5-Trimethoxybenzaldehyde-d3 is the deuterium labeled 3,4,5-Trimethoxybenzaldehyde . This compound is an intermediate for the synthesis of various pharmaceuticals, especially for trimethoprim , which is used to research bacterial infections, including urinary tract pathogens infection .

Mode of Action

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Biochemical Pathways

Trimethoprim is known to inhibit bacterial dihydrofolate reductase, an enzyme involved in the synthesis of nucleic acids and proteins .

Pharmacokinetics

It’s known that deuteration can potentially affect the pharmacokinetic and metabolic profiles of drugs . This could influence the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound, potentially improving its bioavailability .

Result of Action

As an intermediate in the synthesis of trimethoprim, it may indirectly contribute to the effects of trimethoprim, which is known to inhibit bacterial growth by blocking the production of tetrahydrofolic acid, a chemical that bacteria need to produce proteins and genetic material .

Action Environment

Like all chemical compounds, its stability, efficacy, and mode of action could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .

Eigenschaften

IUPAC Name |

3,5-dimethoxy-4-(trideuteriomethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-6H,1-3H3/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPHQOIGEOHXOGX-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1OC)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858535 | |

| Record name | 3,5-Dimethoxy-4-[(~2~H_3_)methyloxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-Trimethoxybenzaldehyde-d3 | |

CAS RN |

1219805-17-0 | |

| Record name | 3,5-Dimethoxy-4-[(~2~H_3_)methyloxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-1-propyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B587932.png)

![2-Amino-9-[(1S,3R,4S)-4-(dimethylphenylsilyl)-3-(hydroxymethyl)-2-methylenecyclopentyl]-1,9-dihydro-6H-purin-6-one](/img/structure/B587936.png)

![[(3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-YL]methanaminium chloride](/img/structure/B587941.png)

![5-Methyl-N'-[(E)-phenylmethylidene]-1,2-oxazole-3-carbohydrazide](/img/structure/B587947.png)